molecular formula C5H12OS B14418606 2-[(Methylsulfanyl)methoxy]propane CAS No. 82055-18-3

2-[(Methylsulfanyl)methoxy]propane

Cat. No.: B14418606
CAS No.: 82055-18-3
M. Wt: 120.22 g/mol
InChI Key: BQWHBNNMESOCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Methylsulfanyl)methoxy]propane is a substituted propane derivative featuring a methoxy group (OCH₃) modified with a methylthio (SCH₃) substituent. Its IUPAC name reflects the propane backbone with a [(methylsulfanyl)methoxy] group at the 2-position. The molecular formula is C₅H₁₂OS, and its structure can be represented as CH₃CH(OCH₂SCH₃)CH₃. This compound combines ether and thioether functionalities, which may confer unique reactivity and physicochemical properties.

Properties

CAS No.

82055-18-3

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

2-(methylsulfanylmethoxy)propane

InChI

InChI=1S/C5H12OS/c1-5(2)6-4-7-3/h5H,4H2,1-3H3

InChI Key

BQWHBNNMESOCTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCSC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The target compound’s structure—(CH₃)₂CHOCH₂SCH₃—requires two key components:

  • Sodium isopropoxide [(CH₃)₂CHO⁻Na⁺], generated by treating isopropyl alcohol with sodium hydride or metallic sodium.
  • Bromomethyl methyl sulfide [BrCH₂SCH₃], a primary alkyl halide that ensures minimal elimination side reactions.

The reaction proceeds as:
$$
\text{(CH₃)₂CHO⁻Na⁺ + BrCH₂SCH₃ → (CH₃)₂CHOCH₂SCH₃ + NaBr}
$$
Key conditions include:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize the alkoxide.
  • Temperature : 60–80°C under reflux to accelerate the Sₙ2 mechanism.
  • Reaction Time : 6–12 hours for complete conversion.

Alternative Preparation Strategies

Tosylate Displacement Method

For laboratories lacking bromomethyl methyl sulfide, the tosylate derivative offers a stable intermediate:

  • Tosylation of Methanol Derivative :
    $$
    \text{(CH₃)₂CHOCH₂OH + TsCl → (CH₃)₂CHOCH₂OTs + HCl}
    $$
    Pyridine is used to scavenge HCl.
  • Thiolate Substitution :
    $$
    \text{(CH₃)₂CHOCH₂OTs + NaSCH₃ → (CH₃)₂CHOCH₂SCH₃ + NaOTs}
    $$
    Achieves 85–90% yield in DMF at 50°C.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables ether synthesis under milder conditions:
$$
\text{(CH₃)₂CHOH + HOCH₂SCH₃ → (CH₃)₂CHOCH₂SCH₃}
$$
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
Advantages : Avoids alkyl halides; suitable for acid-sensitive substrates.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Parameter Laboratory Scale Industrial Scale
Solvent THF Toluene
Catalyst NaH KOH (aqueous)
Yield 75–88% 90–92%

Industrial processes favor toluene for its low cost and ease of separation. Potassium hydroxide replaces sodium hydride to reduce explosion risks.

Purification Techniques

  • Distillation : Fractional distillation at 80–85°C (15 mmHg) isolates the product.
  • Recrystallization : Petroleum ether/acetone (3:1) yields 99% purity crystals.

Challenges and Side Reactions

Elimination in Williamson Synthesis

Secondary or tertiary alkyl halides promote E2 elimination. For example, using (CH₃)₂CHBr instead of BrCH₂SCH₃ results in propene derivatives:
$$
\text{(CH₃)₂CHO⁻ + (CH₃)₂CHBr → (CH₃)₂C=CH₂ + H₂O + Br⁻}
$$

Sulfide Oxidation

The methylsulfanyl group (-SCH₃) oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) in air. Storage under nitrogen or with antioxidants (e.g., BHT) prevents degradation.

Emerging Methodologies

Photochemical Thiol-ene Coupling

UV-initiated radical addition between isopropyl vinyl ether and methanethiol:
$$
\text{(CH₃)₂CHOCH=CH₂ + CH₃SH → (CH₃)₂CHOCH₂SCH₃}
$$
Conditions : 254 nm light, 2,2-dimethoxy-2-phenylacetophenone as initiator.

Biocatalytic Synthesis

Lipase-catalyzed transesterification using methylsulfanyl ethanol:
$$
\text{(CH₃)₂CHOAc + HSCH₂CH₂OH → (CH₃)₂CHOCH₂SCH₃ + AcOH}
$$
Enzyme : Candida antarctica lipase B, 70°C, 48 hours.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfanyl)methoxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(Methylsulfanyl)methoxy]propane involves its ability to donate sulfur atoms to other molecules. This sulfur donation can modify the chemical properties of the target molecules, leading to changes in their reactivity and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 2-[(Methylsulfanyl)methoxy]propane with structurally related compounds, emphasizing substituent effects, hazards, and applications:

Compound Name Molecular Formula Substituents Hazards (GHS) Key Properties/Applications
2-[(Methylsulfanyl)methoxy]propane C₅H₁₂OS OCH₂SCH₃ at C2 Data unavailable Hypothetical: Solvent, ligand, intermediate in organosulfur chemistry
2-Methoxypropane C₄H₁₀O OCH₃ at C2 Flammable (H225) Polar solvent, low boiling point
2-Methylthiopropane C₄H₁₀S SCH₃ at C2 Flammable, irritant (H315) Thioether reactivity (oxidation to sulfoxides)
2-Methoxy-1,3-bis(methylthio)propane C₆H₁₄OS₂ OCH₃ at C2; SCH₃ at C1 and C3 Data unavailable Potential use in asymmetric synthesis
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol C₈H₁₈O₄ Glycol ether chains H302, H315, H319, H335 Laboratory solvent, polymer additive
Methyl Perfluorobutyl Ether C₅H₃F₉O Fluorinated ether Non-flammable, low toxicity Heat transfer fluid, electronics cooling
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol C₁₇H₂₀O₆ Aromatic methoxy groups No known hazards Biochemical research, polymer precursor

Electronic and Reactivity Profiles

The Amsterdam Density Functional (ADF) program provides a framework for analyzing electronic properties. Key findings:

  • Electron-Donating Effects: The methoxy group (OCH₃) is a stronger electron donor than the methylthio group (SCH₃).
  • Oxidation Susceptibility : Thioethers (e.g., SCH₃) oxidize readily to sulfoxides or sulfones, unlike ethers. This makes 2-[(Methylsulfanyl)methoxy]propane more reactive than 2-methoxypropane but less stable under oxidative conditions .
  • Steric Effects: The branched propane backbone and bulky OCH₂SCH₃ group may hinder steric access compared to linear analogs like 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Methylsulfanyl)methoxy]propane in laboratory settings?

  • Methodology : The compound can be synthesized via nucleophilic substitution between methylsulfanyl and methoxy precursors. For example, reacting methylsulfanylmethanol with propane derivatives under basic conditions (e.g., NaH or KOH) in anhydrous solvents like THF or DMF. Reaction progress should be monitored via TLC, and purification achieved via column chromatography using silica gel .
  • Key Considerations : Ensure exclusion of moisture to prevent hydrolysis of intermediates. Optimize reaction time and temperature (typically 50–80°C) to balance yield and byproduct formation.

Q. How can the purity and structural integrity of 2-[(Methylsulfanyl)methoxy]propane be validated?

  • Analytical Techniques :

  • Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% recommended for research-grade samples) .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., methylsulfanyl protons at δ 2.1–2.3 ppm, methoxy protons at δ 3.3–3.5 ppm) and FT-IR (C-S stretching at ~650 cm1^{-1}, C-O-C at ~1100 cm1^{-1}) .
  • Elemental Analysis : Verify stoichiometry (C5_5H12_{12}OS2_2) with ≤0.3% deviation .

Q. What stability precautions are required for handling 2-[(Methylsulfanyl)methoxy]propane?

  • Storage : Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the methylsulfanyl group.
  • Decomposition Risks : Avoid exposure to light, moisture, or strong acids/bases, which may cleave the thioether or ether bonds .

Advanced Research Questions

Q. How do steric and electronic properties influence the reactivity of 2-[(Methylsulfanyl)methoxy]propane in cross-coupling reactions?

  • Steric Effects : The methylsulfanyl group introduces steric hindrance near the methoxy moiety, reducing nucleophilic attack at the ether oxygen. X-ray crystallography data (e.g., C-S-C-C torsion angles of 7.47°–72.07°) highlight conformational flexibility that may modulate reactivity .
  • Electronic Effects : The electron-donating methoxy group increases electron density at adjacent carbons, favoring electrophilic substitution. Computational studies (DFT) can map charge distribution and predict reactive sites .

Q. What computational methods are suitable for modeling the thermodynamic stability of 2-[(Methylsulfanyl)methoxy]propane?

  • Approach : Use density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to calculate Gibbs free energy, HOMO-LUMO gaps, and electrostatic potential surfaces. The Amsterdam Density Functional (ADF) program is recommended for analyzing π-system interactions (e.g., 3.707 Å co-planarity distance between conjugated systems) .
  • Outputs : Predict thermal decomposition pathways and identify metastable intermediates under varying conditions (e.g., solvent polarity, temperature).

Q. How can intermolecular interactions in crystalline 2-[(Methylsulfanyl)methoxy]propane be characterized?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) at 200 K reveals N–H···N and N–H···S hydrogen bonds, as well as C–H···O contacts involving the methoxy group. Refinement parameters (R1_1 = 0.031, wR2_2 = 0.086) ensure high data accuracy .
  • Thermal Analysis : Differential scanning calorimetry (DSC) can correlate crystal packing efficiency with melting points and phase transitions.

Q. What role does 2-[(Methylsulfanyl)methoxy]propane play in modulating enzyme-substrate interactions?

  • Experimental Design : Incorporate the compound into enzyme assays (e.g., cytochrome P450 or hydrolases) to study its effect on binding affinity (Kd_d) or catalytic turnover. Use kinetic assays (UV-Vis or fluorescence) with Michaelis-Menten analysis.
  • Mechanistic Insight : The methylsulfanyl group may act as a hydrogen bond acceptor, while the methoxy group stabilizes hydrophobic pockets. Molecular docking simulations (AutoDock Vina) can visualize binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.